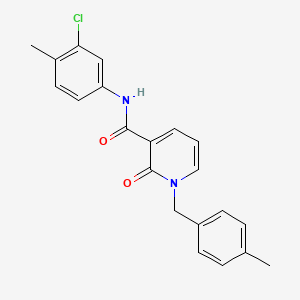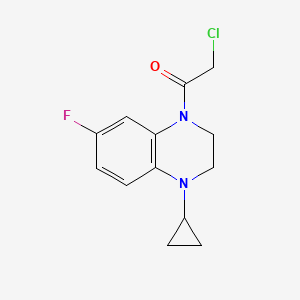
2-Chloro-1-(4-cyclopropyl-7-fluoro-2,3-dihydroquinoxalin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound contains a cyclopropyl group, a fluoro group, and a quinoxalin-1-yl group attached to an ethanone backbone . Cycloalkanes like cyclopropyl are cyclic hydrocarbons where the carbon atoms are arranged in a ring . The fluoro group is a functional group that contains a fluorine atom. Quinoxaline is a heterocyclic compound containing a ring complex made up of two benzene rings sharing two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclopropyl group would form a three-membered ring, and the quinoxaline would form a larger, aromatic ring system . The exact 3D structure would depend on the specific orientations of these groups around the ethanone backbone .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the different functional groups present. For example, the ethanone group could undergo nucleophilic addition reactions, and the fluoro group could potentially be replaced by other groups in a nucleophilic substitution reaction .Mécanisme D'action
Safety and Hazards
As with any chemical compound, handling “2-Chloro-1-(4-cyclopropyl-7-fluoro-2,3-dihydroquinoxalin-1-yl)ethanone” would require appropriate safety precautions. It’s important to avoid dust formation, breathing in the compound, or skin and eye contact . More specific safety and hazard information would typically be provided in a Material Safety Data Sheet .
Propriétés
IUPAC Name |
2-chloro-1-(4-cyclopropyl-7-fluoro-2,3-dihydroquinoxalin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClFN2O/c14-8-13(18)17-6-5-16(10-2-3-10)11-4-1-9(15)7-12(11)17/h1,4,7,10H,2-3,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQZAVVNWYUXII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCN(C3=C2C=CC(=C3)F)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

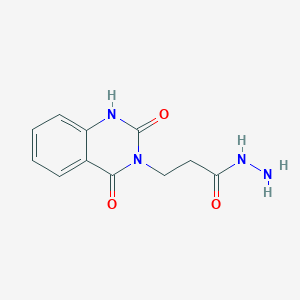
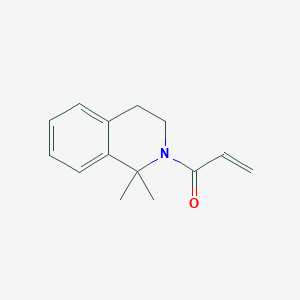
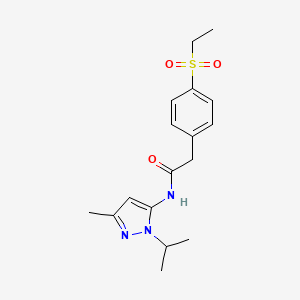
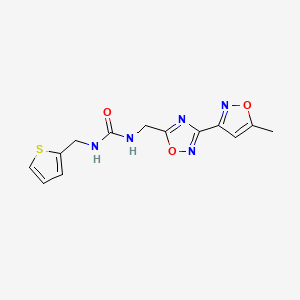
![(E)-3-[5-Chloro-2-(oxolan-2-ylmethoxy)phenyl]-2-cyano-N-methylprop-2-enamide](/img/structure/B2900519.png)
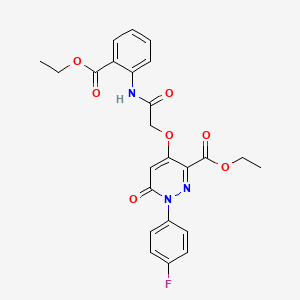
![N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2900521.png)

![3-{2-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-2-oxoethyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2900524.png)
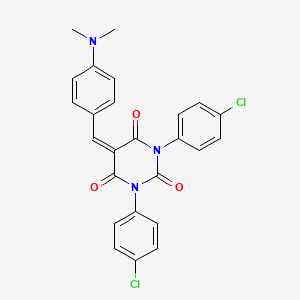
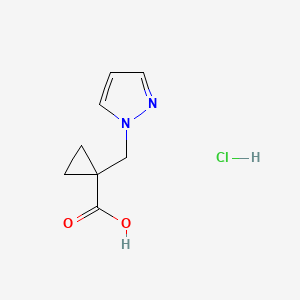
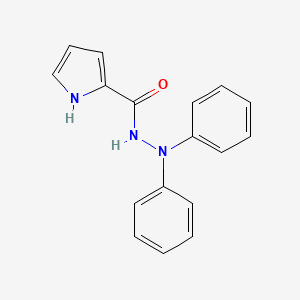
![7-chloro-2-(3-ethoxy-2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2900530.png)
